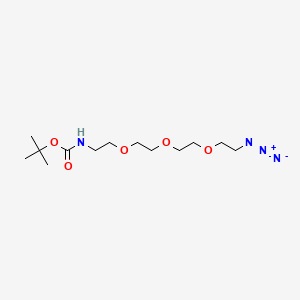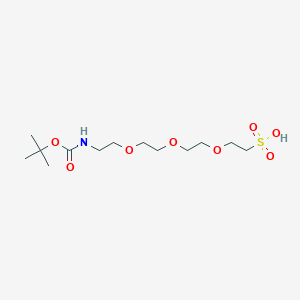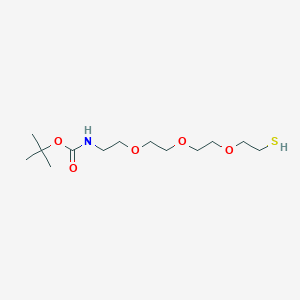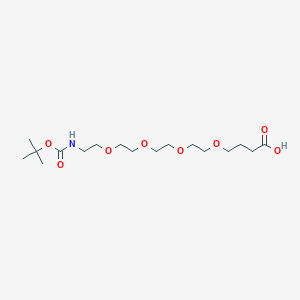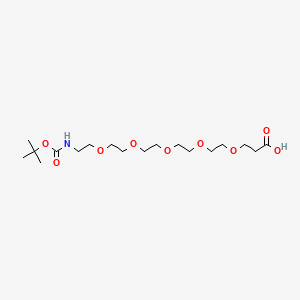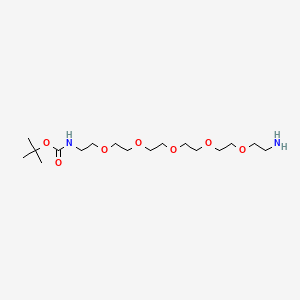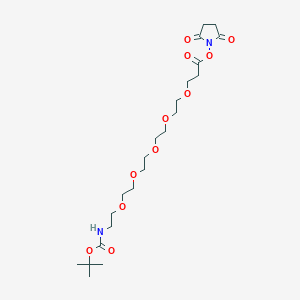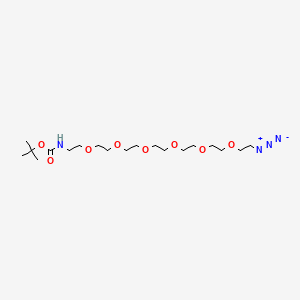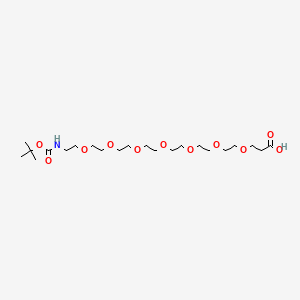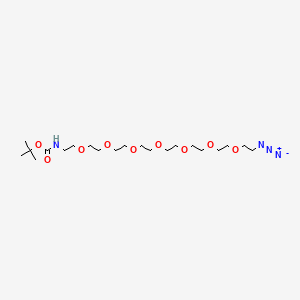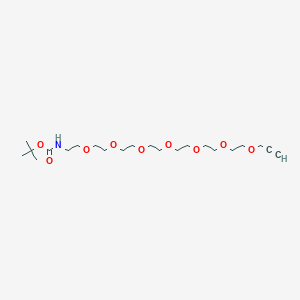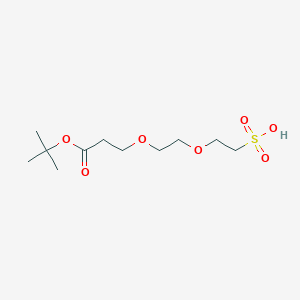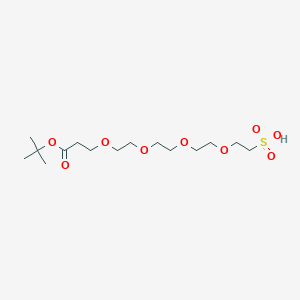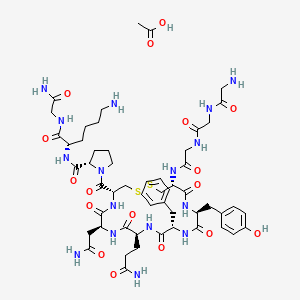
醋酸特利加压素
描述
特立普瑞斯 (醋酸盐) 是血管加压素的合成类似物,血管加压素是一种内源性神经激素,具有血管收缩作用。 它主要用于治疗食管静脉曲张出血,以及改善患有肝肾综合征的成人肾功能 . 特立普瑞斯是赖氨酸加压素(或称利压素)的前药,与内源性血管加压素相比,它具有更长的半衰期和更高的 V1 受体选择性 .
科学研究应用
特立普瑞斯在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域:
作用机制
特立普瑞斯通过充当加压素受体激动剂来发挥其作用。它对主要位于血管平滑肌细胞上的 V1 受体具有高度亲和力。 特立普瑞斯与 V1 受体结合后,会诱导血管收缩,导致血压升高,以及脾脏循环的血流量减少 . 这种机制在肝肾综合征和静脉曲张出血等疾病中特别有利,因为血管收缩有助于稳定血管并改善器官功能 .
生化分析
Biochemical Properties
Terlipressin acetate interacts with various enzymes and proteins in the body. It is a prodrug of lypressin, which means it is metabolized in the body to produce lypressin, the active form . This metabolic process involves the cleavage of the N-terminal glycyl residues of terlipressin by various tissue peptidases . The active form, lypressin, then interacts with vasopressin receptors, specifically the V1 receptor, causing vasoconstriction .
Cellular Effects
Terlipressin acetate has significant effects on various types of cells and cellular processes. It influences cell function primarily through its vasoconstrictive properties . By binding to vasopressin receptors on vascular smooth muscle cells, it causes these cells to contract, leading to vasoconstriction . This can influence cell signaling pathways and cellular metabolism, particularly in conditions of shock where vasodilation is a problem .
Molecular Mechanism
The molecular mechanism of action of terlipressin acetate involves its conversion to the active form, lypressin, and its interaction with vasopressin receptors . Lypressin binds to the V1 receptor, a G-protein coupled receptor, on vascular smooth muscle cells . This binding triggers a cascade of intracellular events, leading to the contraction of the smooth muscle cells and vasoconstriction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of terlipressin acetate have been observed to change over time. For instance, in a study involving patients with hepatorenal syndrome, the clearance of terlipressin increased with body weight, while the clearance of its active metabolite, lysine-vasopressin, was not affected by body weight .
Dosage Effects in Animal Models
The effects of terlipressin acetate have been studied in animal models at different dosages . In an infant animal model of asphyxial cardiac arrest, terlipressin was compared with adrenaline, and it was found that there was a non-significant trend towards better outcome when terlipressin was combined with adrenaline compared with the use of adrenaline or terlipressin alone .
Metabolic Pathways
Terlipressin acetate is involved in specific metabolic pathways in the body. It is metabolized by tissue peptidases to produce its active form, lypressin . Once formed, lypressin undergoes various peptidase-mediated metabolic pathways in body tissues .
Transport and Distribution
Given its role as a prodrug, it is likely that it is transported in the body to various tissues where it is metabolized to produce the active form, lypressin .
Subcellular Localization
The subcellular localization of terlipressin acetate is not explicitly known. Given that it is a prodrug that is metabolized to produce lypressin, it is likely that it is localized in the cells where these metabolic processes occur .
准备方法
合成路线和反应条件: 特立普瑞斯是通过一系列肽偶联反应合成的。该过程涉及将氨基酸依次添加以形成肽链,然后环化以形成二硫键。 最后的产品采用色谱技术纯化 .
工业生产方法: 在工业环境中,特立普瑞斯醋酸盐是通过将活性成分溶解在无菌注射用水,用醋酸调节pH 值,然后将溶液冻干以获得最终产品。 冻干过程包括将溶液在-30°C 至-70°C 下预冷冻,然后进行初级和次级干燥,以确保水分含量低于 3% .
化学反应分析
反应类型: 特立普瑞斯会经历各种化学反应,包括氧化、还原和取代。 这些反应对于其在体内的活化和代谢至关重要 .
常用试剂和条件:
氧化: 特立普瑞斯可以在受控条件下使用温和的氧化剂进行氧化。
还原: 还原反应通常涉及使用硼氢化钠等还原剂。
取代: 取代反应可以在特定条件下,在亲核试剂存在下发生。
主要形成的产物: 特立普瑞斯的首要活性代谢产物是赖氨酸加压素,它是在肽链酶解裂解后形成的 .
相似化合物的比较
特立普瑞斯经常与其他血管加压素类似物进行比较,例如:
血管加压素: 内源性激素,具有更短的半衰期,对 V1 受体的选择性较低.
地昔帕明: 一种合成类似物,对 V2 受体具有高度亲和力,主要用于治疗尿崩症和遗尿症.
非利普瑞斯: 另一种血管加压素类似物,在牙科麻醉中用作血管收缩剂.
特立普瑞斯的独特性: 特立普瑞斯更长的半衰期和更高的 V1 受体选择性使其在需要持续血管收缩的疾病治疗中特别有效 . 其前药性质,转化为活性形式赖氨酸加压素,也有助于其独特的药理学特征 .
属性
IUPAC Name |
acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H74N16O15S2.2C2H4O2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37;2*1-2(3)4/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80);2*1H3,(H,3,4)/t31-,32-,33-,34-,35-,36-,37-,38-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFVFDPQEHRNTC-LWCZBKQBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H82N16O19S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914453-96-6, 1884420-36-3 | |
| Record name | Terlipressin acetate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914453966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terlipressin diacetate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1884420363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


